2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide
Description
"2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide" appears to be a novel or highly specific compound that might not have extensive direct research available in public databases. The information provided henceforth draws on general principles and related compounds to infer possible synthesis routes, molecular structure analyses, chemical reactions, and properties.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and coupling reactions. For example, the synthesis of pyrrolidine derivatives can involve intermolecular [2+2]-photocycloaddition and subsequent cyclization or rearrangement steps, which may offer insights into potential synthetic routes for the compound of interest (Petz et al., 2019).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations are commonly employed. For instance, the structural behavior of pyrrole 2,5-diamides has been explored to understand anion binding and signal changes upon deprotonation, which could be analogous to functional groups in "2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide" (Camiolo et al., 2003).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds, stability, and solubility, are dictated by the molecular structure. Bromination reactions and interactions with halides, for example, are critical in synthesizing and modifying pyrrolidine and pyridine derivatives, as demonstrated in various studies (Zheng et al., 2015).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure can be determined experimentally. The crystal and molecular structure of related compounds, like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, provides insights into potential intermolecular interactions and stability considerations (Rodi et al., 2013).
Chemical Properties Analysis
Chemical properties are often studied through reactions under various conditions, exploring the compound's behavior in different chemical environments. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives offer a perspective on the chemical versatility and reactivity of pyrrolidine-based compounds, which may be relevant (Nguyen & Dai, 2023).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Anticonvulsant Activities : Some new benzofuran-based heterocycles, including compounds related to pyrrolidine structures, have shown anticonvulsant and anti-inflammatory activities. These compounds were synthesized using methods that could be applicable to the synthesis of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide (Dawood et al., 2006).
- New Methods for Preparing Rocuronium Bromide : A study described an efficient route for preparing a key intermediate closely related to rocuronium bromide, a muscle relaxant. This method could potentially be adapted for synthesizing 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide (Wu et al., 2017).
Biological and Medicinal Research
- Cholinesterase Inhibitors Research : A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which share structural similarities with pyrrolidine derivatives, were prepared and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. These compounds could serve as models for the biological activity of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide (Pizova et al., 2017).
- Antibacterial and Antifungal Properties : Pyrrolidine alkaloids, such as those derived from the fungus Penicillium citrinum, have been found to exhibit antifungal and antibacterial activities. Research into these alkaloids could provide insights into the potential antimicrobial applications of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide (Tsuda et al., 2005).
properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N2O4.BrH/c1-6-17-36(18-9-10-19-36)30-21-28-26-12-11-25-20-31(39-23(2)37)29(35-15-7-8-16-35)22-34(25,5)27(26)13-14-33(28,4)32(30)40-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMGVJLZFIUKGN-PWXDFCLTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide | |
CAS RN |
1190105-66-8 | |
Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190105-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(1-PYRROLIDINYL)ANDROSTAN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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